Cimiracemoside L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cimiracemoside L is a cycloartane triterpenoid glycoside isolated from the roots of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound is part of a larger group of cycloartane glycosides known for their diverse biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimiracemoside L involves the extraction of the compound from the rhizomes of Cimicifuga foetida. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory extraction, scaled up to handle larger quantities of plant material. This involves optimizing solvent use, extraction times, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cimiracemoside L undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can affect the carbonyl groups within the compound.
Substitution: Glycosidic bonds can be hydrolyzed and substituted with other sugar moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate glycosidic bond cleavage and substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of cycloartane glycosides.
Biology: Investigated for its role in modulating biological pathways, particularly the Wnt signaling pathway.
Industry: Potential use in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
Cimiracemoside L exerts its effects primarily through the inhibition of the Wnt signaling pathway, which is crucial in cell proliferation and differentiation. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation . The molecular targets include various proteins and enzymes involved in the Wnt pathway, such as β-catenin .
Comparison with Similar Compounds
Similar Compounds
- Cimilactone E
- Cimilactone F
- 2′-O-(E)-butenoyl-23-epi-26-deoxyactein
- 2′,12β-O-diacetylcimiracemonol-3-O-β-d-xylopyranoside
Uniqueness
Cimiracemoside L is unique due to its specific glycosidic structure and its potent inhibitory activity against the Wnt signaling pathway. This makes it particularly valuable in cancer research compared to other cycloartane glycosides .
Properties
CAS No. |
473554-76-6 |
---|---|
Molecular Formula |
C39H60O11 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
[(3S,4R,5R,6S)-6-[[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-15-[(2R,4R)-4-acetyloxy-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl] acetate |
InChI |
InChI=1S/C39H60O11/c1-19(16-22(47-20(2)40)32-35(6,7)50-32)27-29(43)31(45)37(9)25-11-10-24-34(4,5)26(12-13-38(24)18-39(25,38)15-14-36(27,37)8)49-33-30(44)28(42)23(17-46-33)48-21(3)41/h19,22-28,30-33,42,44-45H,10-18H2,1-9H3/t19-,22-,23+,24+,25+,26+,27+,28+,30-,31+,32+,33+,36-,37-,38-,39+/m1/s1 |
InChI Key |
MRJOSYQMJVDQDS-LLIYAYRNSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)OC(=O)C)O)O)C)C)O |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)OC(=O)C)O)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.